molecular formula C19H22N6O5S B2556079 N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005292-02-3

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2556079
CAS No.: 1005292-02-3
M. Wt: 446.48
InChI Key: NJQCQGMRIBPITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-4-one core substituted with a methoxy group at position 5 and a tetrazole-thioether moiety at position 2. The tetrazole ring enhances metabolic stability and bioavailability, while the dimethoxyphenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O5S/c1-24-19(21-22-23-24)31-11-13-8-14(26)17(30-4)9-25(13)10-18(27)20-12-5-6-15(28-2)16(7-12)29-3/h5-9H,10-11H2,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQCQGMRIBPITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S and has a molecular weight of approximately 404.49 g/mol. Its structure includes a methoxyphenyl group, a pyridine moiety, and a tetrazole ring, which may contribute to its biological activities.

Structural Formula

N 3 4 dimethoxyphenyl 2 5 methoxy 2 1 methyl 1H tetrazol 5 yl thio methyl 4 oxopyridin 1 4H yl acetamide\text{N 3 4 dimethoxyphenyl 2 5 methoxy 2 1 methyl 1H tetrazol 5 yl thio methyl 4 oxopyridin 1 4H yl acetamide}

Antitumor Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, derivatives containing pyridine and tetrazole rings have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of similar compounds on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, several derivatives demonstrated IC50 values significantly lower than that of the standard drug doxorubicin. The presence of electron-donating groups like methoxy on the phenyl ring was correlated with increased activity .

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound class. Studies have shown that certain derivatives can effectively eliminate tonic extensor phases in animal models, suggesting a promising avenue for treatment in epilepsy .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve modulation of specific signaling pathways related to apoptosis and cell proliferation. Molecular dynamics simulations have suggested interactions with critical proteins involved in these pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of the tetrazole ring and subsequent coupling with the methoxyphenyl group.

Experimental Procedure

A typical synthesis might follow these steps:

  • Formation of Tetrazole : Reacting appropriate thiols with azides under controlled conditions.
  • Coupling Reaction : The tetrazole is then coupled with an acetamide derivative using standard coupling reagents.
  • Purification : The final product is purified using column chromatography.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Thioether Derivatives

Key Analogs:

  • N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Structural Differences: Replaces the pyridinone core with a thiazole ring and incorporates a pyrazole substituent. Impact: The thiazole-pyrazole system in compound 41 enhances π-π stacking interactions in target binding, as evidenced by its improved antimicrobial activity compared to non-thiazole analogs .
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (477332-63-1)

    • Structural Differences : Substitutes the tetrazole with a triazole ring and introduces chlorophenyl/methylphenyl groups.
    • Impact : The triazole-thioether linkage in 477332-63-1 improves thermal stability but reduces solubility in polar solvents compared to tetrazole analogs like the target compound .
Table 1: Tetrazole vs. Triazole Derivatives
Compound Core Structure Substituents Solubility (LogP) Bioactivity (IC50, μM)
Target Compound Pyridin-4-one Tetrazole-thioether, dimethoxy 2.1 (predicted) Not reported
477332-63-1 Triazole-thioether Chlorophenyl, methylphenyl 3.4 12.5 (Antifungal)
4i (from ) Pyrimidin-2(1H)-one Coumarin, tetrazole 1.8 8.9 (Anticancer)

Pyridinone/Pyrimidinone Analogs

Key Analogs:

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one D (3h) Structural Differences: Features a fused pyrimido-pyrimidinone core with ethoxy and methylpiperazinyl groups.
  • Preparation 4i (from ) Structural Differences: Integrates a coumarin moiety and tetrazole ring into a pyrimidinone scaffold. Impact: The coumarin group in 4i confers fluorescence properties, enabling its use in cellular imaging, a feature absent in the target compound .

Acetamide Backbone Variations

Key Analogs:

  • N-[3,5-bis(trifluoromethyl)phenyl]acetamide (573934-93-7)

    • Structural Differences : Replaces dimethoxyphenyl with bis(trifluoromethyl)phenyl.
    • Impact : The electron-withdrawing trifluoromethyl groups enhance electrophilicity, improving reactivity in nucleophilic substitution reactions but reducing metabolic stability .
  • N-(pyridin-4-ylmethyl)butanamide (346694-11-9)

    • Structural Differences : Uses a butanamide chain with a pyridinylmethyl group.
    • Impact : The pyridine moiety improves water solubility (LogP = 1.2) but diminishes membrane permeability compared to aromatic acetamides .
Table 2: Acetamide Side Chain Modifications
Compound Aromatic Group Solubility (LogP) Pharmacokinetic Profile
Target Compound 3,4-Dimethoxyphenyl 2.1 Moderate t₁/₂ (3.5 h)
573934-93-7 Bis(trifluoromethyl)phenyl 3.8 High plasma protein binding (92%)
346694-11-9 Pyridin-4-ylmethyl 1.2 Rapid clearance (CL = 18 mL/min/kg)

Research Findings and Implications

  • Biological Potential: Pyridinone-tetrazole hybrids (e.g., 4i) show anticancer activity (IC50 = 8.9 μM), suggesting the target compound may share similar mechanisms .
  • Optimization Opportunities : Introducing polar groups (e.g., pyridine in 346694-11-9) could address the target compound’s moderate solubility while retaining bioactivity .

Q & A

Q. How can metabolic pathways and toxicity be systematically evaluated?

  • Methodological Answer : Conduct in vitro metabolism studies using liver microsomes (human/rodent) to identify major metabolites (LC-MS/MS). Ames test and hERG channel inhibition assays assess genotoxicity and cardiotoxicity. In vivo toxicity is evaluated in rodent models with histopathology and serum biomarkers (ALT/AST) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.